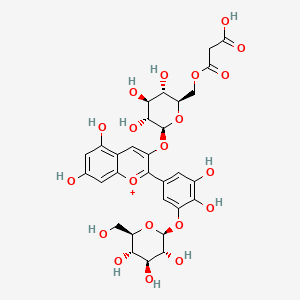

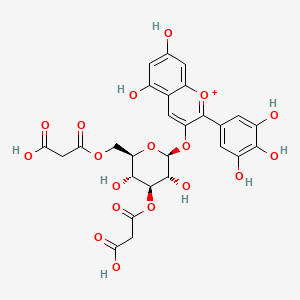

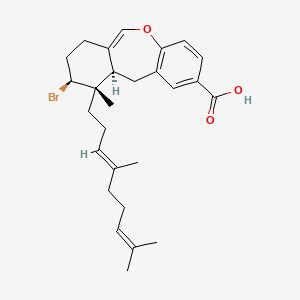

delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

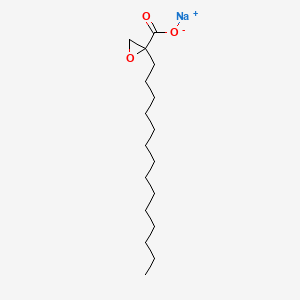

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin with beta-D-glucosyl groups at the 3- and 3'-positions. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside-3'-O-beta-D-glucoside(1-).

科学的研究の応用

Pigment Identification and Isolation

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside has been identified in various natural sources, contributing to their pigmentation. For instance, Nørbaek et al. (2002) isolated this compound from the blue perianth segments of Cichorium intybus, revealing its role in the plant's pigmentation (Nørbaek, Nielsen, & Kondo, 2002). Additionally, Tatsuzawa et al. (2003) isolated similar anthocyanin compounds from the red-purple flowers of Alstroemeria 'Westland', further highlighting the importance of these compounds in the coloration of flowers (Tatsuzawa, Saitǒ, Murata, Shinoda, Shigihara, & Honda, 2003).

Biosynthesis and Biochemical Pathways

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside is involved in complex biosynthetic pathways in plants. Kogawa et al. (2007) explored its biosynthesis in Clitoria ternatea, providing insights into its role in the formation of polyacylated anthocyanins (Kogawa, Kazuma, Kato, Noda, & Suzuki, 2007). Similarly, Kazuma et al. (2004) identified this compound as a postulated intermediate in the biosynthesis of ternatin C5 in the blue petals of Clitoria ternatea (Kazuma, Kogawa, Noda, Kato, & Suzuki, 2004).

Health-Related Applications

Studies have also explored the potential health benefits of related compounds. Park et al. (2019) investigated the anti-adipogenic effects of Delphinidin-3-O-β-Glucoside, suggesting its utility in obesity management (Park, Sharma, & Lee, 2019). Sun et al. (2022) demonstrated that Delphinidin-3-O-glucoside can inhibit oxidative stress and inflammation in rabbits with atherosclerosis, indicating its cardiovascular benefits (Sun, Li, Zhang, Wang, Shao, & Zheng, 2022).

特性

製品名 |

delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside |

|---|---|

分子式 |

C30H33O20+ |

分子量 |

713.6 g/mol |

IUPAC名 |

3-[[(2R,3S,4S,5R,6S)-6-[2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C30H32O20/c31-7-17-22(39)24(41)26(43)29(49-17)47-15-2-9(1-13(34)21(15)38)28-16(5-11-12(33)3-10(32)4-14(11)46-28)48-30-27(44)25(42)23(40)18(50-30)8-45-20(37)6-19(35)36/h1-5,17-18,22-27,29-31,39-44H,6-8H2,(H4-,32,33,34,35,36,38)/p+1/t17-,18-,22-,23-,24+,25+,26-,27-,29-,30-/m1/s1 |

InChIキー |

YHLZPXCREROAPG-YEQKKNNOSA-O |

異性体SMILES |

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)O |

SMILES |

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)O |

正規SMILES |

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)